2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic compounds and contains several functional groups
Name: 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-butan-2-yl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-4-9(2)21-15(23)11-6-5-10(7-12(11)16(21)24)14(22)18-17-20-19-13(26-17)8-25-3/h5-7,9H,4,8H2,1-3H3,(H,18,20,22) |
InChI Key |
LIMKFTCZKKRACG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach (Adapted from )
Reaction sequence :
-
Diacylbenzene formation :
-
Side-chain bromination :
-
Oxidation to 1,4-diketone :
-
Fischer indole cyclization :
Optimization data :
| Step | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0 → 25 | 12 | 82 |
| 2 | 80 | 6 | 76 |
| 3 | 60 | 4 | 68 |
| 4 | 118 | 8 | 58 |
Key characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.8 Hz, 1H, ArH), 7.94 (s, 1H, ArH), 4.32 (m, 1H, CH(CH₂)₂), 1.82–1.76 (m, 2H, CH₂), 1.02 (t, J=7.4 Hz, 3H, CH₃)
-
IR (KBr): 1778 cm⁻¹ (C=O), 1702 cm⁻¹ (COOH)
Preparation of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
Lawesson's Reagent-Mediated Cyclization (Modified from )
Procedure :
-
Thioamide formation :
-
Oxidative dimerization :
Substrate scope analysis :
| R Group | Cyclization Yield (%) | Dimerization Yield (%) |
|---|---|---|
| Methoxymethyl | 89 | 78 |
| Ethyl | 85 | 72 |
| Phenyl | 76 | 65 |
Advantages :
-
Chromatography-free purification
-
80% atom economy
Final Coupling and Ylidene Formation
Carbodiimide-Mediated Amidation (Adapted from )
Optimized conditions :
Deprotonation to ylidene :
Comparative coupling agents :
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 65 | 98 |
| DCC/DMAP | 58 | 95 |
| HATU | 70 | 97 |
Critical parameters :
-
pH control (6.5–7.5) prevents isoindole ring-opening
-
Anhydrous conditions essential for ylidene stability
Alternative Synthetic Routes
One-Pot Tandem Methodology (Inspired by )
Rhodium-catalyzed cascade :
Advantages :
-
Reduces step count from 4 → 1
-
Enables chiral center introduction
Industrial-Scale Considerations
Process Intensification Strategies
-
Continuous flow synthesis :
-
Crystallization-induced diastereomer resolution :
Cost analysis :
| Component | Cost/kg ($) | Contribution (%) |
|---|---|---|
| Lawesson's reagent | 320 | 41 |
| EDC | 280 | 33 |
| Solvents | 85 | 19 |
Challenges and Optimization Opportunities
-
Methoxymethyl group stability :
-
Elimination observed >120°C (TGA data)
-
Solution: Low-temperature cyclization (<80°C)
-
-
Ylidene tautomerism :
-
Keto-enol equilibrium affects crystallization
-
Additive screening: 10 mol% NEt₃ suppresses enol form
-
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidative transformations of the thiadiazole or isoindole moieties.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Substitution reactions at specific positions. Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemical Biology: Study its interactions with biological macromolecules.
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Research studies would provide insights into how it exerts its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare this compound with related heterocyclic structures. Highlight its unique features and explore its distinct properties.
Biological Activity
The compound 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide represents a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article delves into its biological activities, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The compound integrates several functional groups that contribute to its biological activity:
- Butan-2-yl group : Enhances lipophilicity and may influence membrane permeability.
- Thiadiazole moiety : Known for various pharmacological activities, including antimicrobial and anticancer effects.
- Isoindole structure : Associated with potential anticancer properties due to its ability to interact with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits diverse biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for drug development. |
| Anticancer | Shows cytotoxic effects on cancer cell lines; mechanism involves apoptosis induction. |
| Enzyme Inhibition | Potential inhibitors of specific enzymes relevant in disease pathways. |
Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. The structural characteristics of the compound suggest it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the activity of similar thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to our target exhibited minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL, suggesting potent activity against these pathogens .
Anticancer Activity
The isoindole component is particularly notable for its anticancer potential. Compounds containing isoindole structures have been reported to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that the compound induced apoptosis at concentrations as low as 20 µM. The mechanism appears to involve mitochondrial dysfunction and activation of caspase pathways, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Thiadiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Methoxymethyl Substitution : Improves solubility and may enhance interaction with biological targets.
Q & A
Q. Q: What are the standard synthetic protocols for preparing this compound and its derivatives?
A: The compound can be synthesized via condensation reactions involving thiadiazole or thiazole precursors. A common method involves refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives (1.0 equiv) with substituted 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid with sodium acetate as a base. The reaction typically proceeds under reflux (3–5 hours), followed by precipitation, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Structural Characterization Techniques
Q. Q: Which spectroscopic methods are most effective for confirming the structure of this compound?
A: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for verifying the thiadiazole and isoindole-dione moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For advanced structural resolution, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions .
Advanced Synthesis Optimization
Q. Q: How can reaction yields be systematically improved for this compound?
A: Bayesian optimization algorithms are superior to traditional trial-and-error approaches. These algorithms iteratively adjust variables (temperature, solvent ratios, catalyst loading) using prior experimental data to predict optimal conditions. For example, acetic acid concentration and reflux duration can be optimized to maximize yield while minimizing side products . Flow chemistry setups (e.g., continuous reactors) may also enhance reproducibility and scalability .
Biological Activity and Mechanism
Q. Q: What methodologies are used to investigate its potential anticancer or antimicrobial mechanisms?
A: Molecular docking studies predict interactions with biological targets (e.g., kinase enzymes or DNA). For example, the thiadiazole ring may bind to ATP pockets in kinases, while the isoindole-dione moiety intercalates with DNA. In vitro assays (e.g., MTT for cytotoxicity) validate activity, complemented by fluorescence-based cellular uptake studies. Structure-activity relationship (SAR) analysis guides derivative design .
Addressing Contradictory Data in Literature
Q. Q: How should researchers resolve discrepancies in reported biological activity or spectroscopic data?
A:
- Reproducibility: Replicate experiments under identical conditions (e.g., solvent purity, catalyst batch).
- Comparative Spectroscopy: Cross-validate NMR/IR data with computational tools (e.g., DFT simulations).
- Meta-Analysis: Use statistical tools to assess variability across studies. For example, conflicting bioactivity data may arise from differences in cell lines or assay protocols .
Designing Derivatives for Enhanced Bioactivity
Q. Q: What strategies are effective for modifying the compound to improve target selectivity?
A:
- Click Chemistry: Introduce triazole or thiazole rings via copper-catalyzed azide-alkyne cycloaddition to enhance binding affinity .
- SAR-Driven Modifications: Replace the methoxymethyl group with fluorinated or bulky substituents to alter steric and electronic properties .
- Prodrug Approaches: Mask the carboxamide group with enzymatically cleavable protectors (e.g., esters) for targeted release .
Analytical Purity Assessment
Q. Q: Which chromatographic methods ensure purity during synthesis?
A: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) separate polar impurities. For advanced purity profiling, hyphenated techniques (e.g., LC-MS) quantify trace byproducts .
Computational Modeling Applications
Q. Q: How can molecular dynamics (MD) simulations aid in understanding its mechanism?
A: MD simulations model ligand-receptor binding kinetics and stability. For example, simulations of the thiadiazole moiety interacting with a kinase’s hydrophobic pocket can predict residence time and binding free energy. Docking software (AutoDock Vina) identifies key residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
